C-25 Stereochemistry and Transcriptional Potency
In a head‑to‑head Gal4‑transactivation assay in HEK‑293 cells, (25S)-Δ⁴‑dafachronic acid activates DAF‑12 with an EC₅₀ of 23 nM, whereas its C‑25 epimer, (25R)-Δ⁴‑dafachronic acid, exhibits an EC₅₀ of 66 nM [1]. This demonstrates that the (25S)-configuration is intrinsically more efficacious and that use of the single isomer avoids the potency dilution inherent in racemic mixtures.
| Evidence Dimension | Transcriptional activation potency (EC₅₀) at DAF-12 |
|---|---|
| Target Compound Data | EC₅₀ = 23 nM |
| Comparator Or Baseline | (25R)-Δ⁴-dafachronic acid: EC₅₀ = 66 nM |
| Quantified Difference | 2.9‑fold lower EC₅₀ for the (25S)-isomer |
| Conditions | Gal4‑DAF‑12 transactivation assay in HEK‑293 cells |
Why This Matters
Procuring the defined (25S)-isomer ensures maximal per‑mole activity, directly reducing the amount of compound required for effective in vitro or in vivo DAF‑12 activation.
- [1] Sharma KK, Wang Z, Motola DL, Cummins CL, Mangelsdorf DJ, Auchus RJ. Synthesis and activity of dafachronic acid ligands for the C. elegans DAF-12 nuclear hormone receptor. Mol Endocrinol. 2009;23(5):640-648. doi:10.1210/me.2008-0415 View Source
